5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine
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Overview
Description
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its complex structure, which includes diphenylethenyl and bis(4-methylphenyl) groups attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenylethenyl group: This step might involve a Wittig reaction or a similar olefination reaction to introduce the diphenylethenyl moiety.
Attachment of the bis(4-methylphenyl)amine group: This could be done through a nucleophilic substitution reaction where the amine group is introduced to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylethenyl group.
Reduction: Reduction reactions might target the double bonds in the diphenylethenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated hydrocarbons.
Scientific Research Applications
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in studying biological interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical compound or drug precursor.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Diphenylethylene: A compound with a similar diphenylethenyl group.
Bis(4-methylphenyl)amine: A compound with a similar amine group.
Uniqueness
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is unique due to the combination of its structural features, which might confer specific chemical and physical properties not found in simpler analogs. This uniqueness could make it valuable for specialized applications in research and industry.
Properties
CAS No. |
97931-98-1 |
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Molecular Formula |
C32H27NS |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine |
InChI |
InChI=1S/C32H27NS/c1-24-13-17-28(18-14-24)33(29-19-15-25(2)16-20-29)32-22-21-30(34-32)23-31(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI Key |
UWQVTEPJDXMECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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